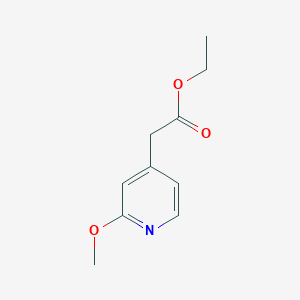

Ethyl 2-(2-methoxypyridin-4-yl)acetate

Vue d'ensemble

Description

Ethyl 2-(2-methoxypyridin-4-yl)acetate is a chemical compound with the molecular formula C10H13NO3 . It has a molecular weight of 195.22 g/mol . This compound is typically in liquid form .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H13NO3/c1-3-14-10(12)7-8-4-5-11-9(6-8)13-2/h4-6H,3,7H2,1-2H3 . This code provides a specific textual representation of the molecule’s structure.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Ethyl 2-(2-methoxypyridin-4-yl)acetate and its derivatives have been explored for their synthesis processes and chemical properties. For instance, an improved process for producing ethyl Z 2 Methoxyimino 2 (2 aminothiazo 4 yl) acetate was developed, simplifying operations and reducing production costs with a yield of 70.8% (L. Jing, 2003). The compound's synthesis involves nitrosation, methylation, bromination, and cyclization, using ethyl acetoacetate as the raw material.

Another study focused on the synthesis of 2-substituted ethyl 2-[1-(pyridine-2-yl)ethoxy] acetate, investigating its effects on memory in mice (Li Ming-zhu, 2010). The compounds were prepared through Whol-Ziegler reaction, Williamson reaction, and esterification reaction. Specifically, 2-morpholinoethyl 2-(1-(pyridin-2-yl)ethoxy) acetate showed significant improvement in memory ability.

Moreover, the rearrangement of analogues of 2-methoxypyridine to N-methylpyridones under flash vacuum pyrolysis (FVP) conditions was examined (T. Lister et al., 2003). Ethoxy derivatives undergo competitive ethyl migration and elimination of ethylene, showing the chemical versatility and reactivity of this compound and its analogues.

Biological Activity and Antitumor Properties

This compound derivatives have also been explored for their biological activities. Bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(i) complexes were synthesized and characterized, showing significant activity against a series of cell lines, particularly the cisplatin-resistant ovarian cancer cell line A2780cis. These complexes were more active than Auranofin and exhibited high accumulation rates in tumor cells, making them promising candidates for further studies (C. Gallati et al., 2020).

Safety and Hazards

Ethyl 2-(2-methoxypyridin-4-yl)acetate should be handled with care. It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It’s also advised to keep away from heat/sparks/open flames/hot surfaces . In case of contact with skin or eyes, rinse immediately with plenty of water .

Propriétés

IUPAC Name |

ethyl 2-(2-methoxypyridin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-14-10(12)7-8-4-5-11-9(6-8)13-2/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYURBJRKWAWIDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=NC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Fluoro-6-(methylsulfanyl)phenyl]methanamine](/img/structure/B1380225.png)

![(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1380229.png)

![2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1380233.png)

![1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B1380237.png)

![5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine](/img/structure/B1380239.png)

![{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride](/img/structure/B1380240.png)

![{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine](/img/structure/B1380241.png)